molecular formula C11H16N2O2S B1270483 [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea CAS No. 21714-26-1

[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea

Cat. No. B1270483
CAS RN: 21714-26-1
M. Wt: 240.32 g/mol
InChI Key: UIALTAQYDZYYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea derivatives involves the condensation of specific precursors, such as 2,4,6-trichloro-1,3,5-s-triazine with 4-hydroxy coumarin and 3,4-dimethoxy phenyl ethyl thiourea. These derivatives are synthesized to study their antibacterial and anti-HIV activities, indicating their potential in medical research (Patel et al., 2007). Furthermore, the synthesis process often includes reactions with other compounds to explore structural-activity relationships, showcasing the versatility of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea in synthesizing a range of biologically active molecules (Trachsel, 2003).

Molecular Structure Analysis

The molecular structure of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea derivatives is characterized using techniques like X-ray diffraction, revealing detailed structural information. For instance, the structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was determined, providing insights into the compound's crystallographic data and molecular geometry (Ji, 2006).

Chemical Reactions and Properties

The chemical reactivity of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea includes its participation in various reactions to form novel compounds with potential antibacterial and anti-HIV activities. This reactivity is fundamental to exploring its therapeutic applications and understanding its mechanism of action in biological systems (Patel et al., 2007).

Scientific Research Applications

Antibacterial and Anti-HIV Studies

[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea derivatives exhibit significant antibacterial and anti-HIV activities. A study synthesized various derivatives and tested them against different microorganisms, showing their potential in antimicrobial and antiviral therapies (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

Application in Thiourea Detection

This compound plays a role in the development of novel sensors. A fluorescence probe based on a derivative of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea demonstrated high specificity, excellent stability, and good reproducibility for thiourea detection. This has potential applications in detecting various organics in water and fruit juice samples (Wang et al., 2016).

Cyclization Studies for Drug Synthesis

The cyclization reaction of a derivative of this compound with 2-bromo-1-phenylethanone was studied, providing insights into the synthesis of potential drugs. This research included quantum chemical calculations, showing the compound's relevance in the development of new therapeutic agents (Perekhoda et al., 2017).

Microwave Irradiation Technique in Synthesis

The use of microwave irradiation in synthesizing thiourea derivatives, including [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea, has been explored. This method has shown improvements in yield and efficiency, indicating its utility in the rapid and efficient synthesis of such compounds (Ahyak et al., 2016).

Development of Copper(I) and Cobalt(III) Complexes

Research into the formation of metal complexes using thiourea derivatives has led to the synthesis of hexanuclear copper(I) and mononuclear cobalt(III) complexes. These complexes have been characterized and analyzed, contributing to the understanding of metal-ligand interactions in coordination chemistry (Singh et al., 2015).

CO2 Gas Sensor Development

A study focused on using ethynylated-thiourea derivatives for the detection of CO2 gas. These derivatives were used as sensing layers in resistive-type CO2 gas sensors, showing significant responses and potential for environmental monitoring applications (Daud, Wahid, & Khairul, 2019).

Antiparkinsonian Activity

Some thiourea derivatives have been evaluated for antiparkinsonian activity, particularly in the context of haloperidol-induced catalepsy in mice. These studies have provided insights into potential neuroprotective properties and therapeutic approaches for Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).

Synthesis of Novel Urea and Thiourea Derivatives

The synthesis of various urea and thiourea derivatives, including those of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea, has led to the development of compounds with antimicrobial properties. These derivatives have been tested against multiple bacterial strains and fungi, showing their potential in antimicrobial therapy (Chikhalia & Patel, 2009).

Application in Cancer Stem Cell Targeting

Derivatives of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea have been designed and synthesized for targeting cancer stem cells. These studies have shown that some derivatives exhibit significant anti-tumor activity, suggesting their potential in cancer therapy (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some thioureas are considered hazardous and can cause skin and eye irritation .

Future Directions

The future directions for research on “[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea” would depend on the results of initial studies on its properties and potential applications. If the compound shows promising activity in a particular area (such as medicine or materials science), further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-14-9-4-3-8(7-10(9)15-2)5-6-13-11(12)16/h3-4,7H,5-6H2,1-2H3,(H3,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIALTAQYDZYYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353849
Record name [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea

CAS RN

21714-26-1
Record name [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
Reactant of Route 2
Reactant of Route 2
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
Reactant of Route 3
Reactant of Route 3
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
Reactant of Route 4
Reactant of Route 4
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
Reactant of Route 5
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
Reactant of Route 6
Reactant of Route 6
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea

Citations

For This Compound
1
Citations
RB Patel, KH Chikhalia, C Pannecouque… - Journal of the Brazilian …, 2007 - SciELO Brasil
SciELO - Brasil - Synthesis of novel PETT analogues: 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives and their antibacterial and anti-HIV studies Synthesis of novel PETT …
Number of citations: 51 www.scielo.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.